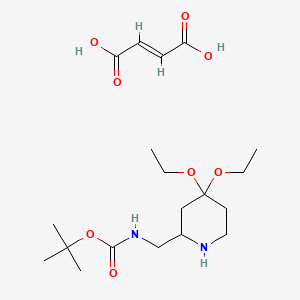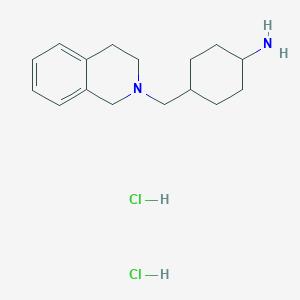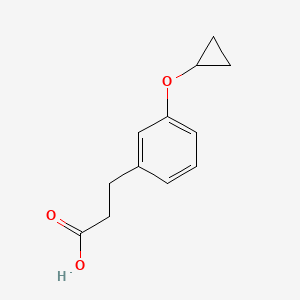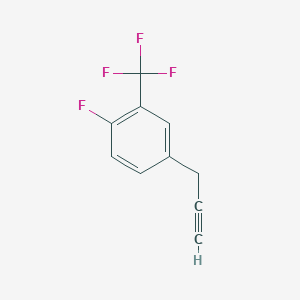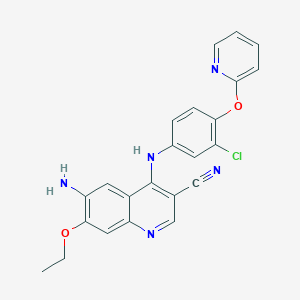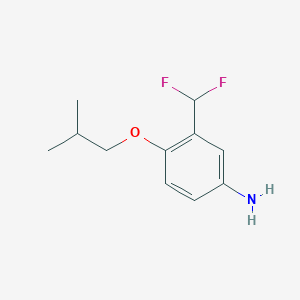
3-(Difluoromethyl)-4-(2-methylpropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-4-(2-methylpropoxy)aniline is an organic compound that features a difluoromethyl group and a 2-methylpropoxy group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the aromatic ring . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of non-ozone depleting difluorocarbene reagents has been explored to achieve the desired transformations in an environmentally friendly manner .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-4-(2-methylpropoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-4-(2-methylpropoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-4-(2-methylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)-4-(2-methylpropoxy)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-4-(2-ethylpropoxy)aniline: Similar structure but with a 2-ethylpropoxy group instead of a 2-methylpropoxy group.
Uniqueness
3-(Difluoromethyl)-4-(2-methylpropoxy)aniline is unique due to the presence of both the difluoromethyl and 2-methylpropoxy groups, which can impart distinct chemical and biological properties. The difluoromethyl group, in particular, can enhance the compound’s metabolic stability and lipophilicity, making it a valuable building block in various applications .
Propiedades
Fórmula molecular |
C11H15F2NO |
|---|---|
Peso molecular |
215.24 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-4-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C11H15F2NO/c1-7(2)6-15-10-4-3-8(14)5-9(10)11(12)13/h3-5,7,11H,6,14H2,1-2H3 |
Clave InChI |
GMRJSHKTKQUOCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)

